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Compound of Interest

Compound Name: Valsartan disodium

Cat. No.: B12737899

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography
(HPLC) and UV-Visible Spectrophotometry, two common analytical methods for the
guantification of valsartan in bulk and pharmaceutical dosage forms. The information presented
is collated from various validated studies to assist in method selection, development, and
cross-validation efforts in a quality control setting.

Comparative Analysis of Method Performance

The selection of an analytical method for routine quality control of valsartan requires a thorough
evaluation of its validation parameters. Both HPLC and UV Spectrophotometry offer reliable
approaches, each with distinct advantages and limitations. The following tables summarize the
key performance characteristics of validated methods for valsartan analysis, providing a basis
for objective comparison.

Table 1: Comparison of Validation Parameters for HPLC and UV Spectrophotometric Methods
for Valsartan
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uv uv
Validation HPLC Method HPLC Method Spectrophoto Spectrophoto
Parameter 1 2 metric Method  metric Method
1 2
Linearity Range
40-140[1] 4-12 2-20[2] 10-50[3][4]
(Hg/mL)
Correlation
o 0.9990[1] >0.995[5] 0.999[2] 0.999[3][4]
Coefficient (r?)
Accuracy (%
99.0-100.2[1] 99.65 99.2[2] ~100[6]
Recovery)
Precision (%
< 2[1] - - < 2[6]
RSD)
Limit of Detection
2.72[1] - 0.15[2] -
(LOD) (ug/mL)
Limit of
Quantification 8.25[1] - 0.45[2] -
(LOQ) (ng/mL)
Retention Time
, 4.6[1] 2.530 N/A N/A
(min)
Amax (nm) 273[1] 248 248.21[2] 250.0[3][4]

Note: The data presented is a synthesis from multiple sources. Direct comparison of LOD/LOQ

between different studies should be done with caution due to variations in experimental

conditions.

Detailed Experimental Protocols

Reproducibility is a cornerstone of analytical chemistry. The following sections provide detailed

experimental conditions for the HPLC and UV spectrophotometric methods cited in this guide.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://ajpaonline.com/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Pharmaceutical%20Analysis;PID=2016-6-3-4
https://www.orientjchem.org/vol41no4/comparative-analysis-of-analytical-techniques-for-quantification-of-valsartan-and-sacubitril-in-pharmaceutical-preparations-a-review/
https://sphinxsai.com/s_v2_n2/CT_V.2No.2/ChemTech_Vol_2No.2_pdf/CT=37%20(985-989).pdf
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://www.researchgate.net/publication/289189655_Analytical_method_development_and_validation_of_Valsartan_in_bulk_by_RP-HPLC_method
https://ajpaonline.com/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Pharmaceutical%20Analysis;PID=2016-6-3-4
https://www.orientjchem.org/vol41no4/comparative-analysis-of-analytical-techniques-for-quantification-of-valsartan-and-sacubitril-in-pharmaceutical-preparations-a-review/
https://sphinxsai.com/s_v2_n2/CT_V.2No.2/ChemTech_Vol_2No.2_pdf/CT=37%20(985-989).pdf
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://ajpaonline.com/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Pharmaceutical%20Analysis;PID=2016-6-3-4
https://sphinxsai.com/sphinxsaiVol_2No.1/ChemTech_Vol_2No.1/ChemTech_Vol_2No.1PDF/CT=87%20(551-556).pdf
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://sphinxsai.com/sphinxsaiVol_2No.1/ChemTech_Vol_2No.1/ChemTech_Vol_2No.1PDF/CT=87%20(551-556).pdf
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://ajpaonline.com/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Pharmaceutical%20Analysis;PID=2016-6-3-4
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://ajpaonline.com/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Pharmaceutical%20Analysis;PID=2016-6-3-4
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://sphinxsai.com/july-sept_2010_vol2.3/chemtech/chemtechvol2.3july-sept210/CT=16%20(1461-1467).pdf
https://ajpaonline.com/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Pharmaceutical%20Analysis;PID=2016-6-3-4
https://www.orientjchem.org/vol41no4/comparative-analysis-of-analytical-techniques-for-quantification-of-valsartan-and-sacubitril-in-pharmaceutical-preparations-a-review/
https://sphinxsai.com/s_v2_n2/CT_V.2No.2/ChemTech_Vol_2No.2_pdf/CT=37%20(985-989).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12737899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

High-Performance Liquid Chromatography (HPLC) -
Method 1

¢ Instrumentation: A Reverse Phase isocratic RP-HPLC system was used.[1]
Column: Thermo-hypersil ODS (150 mm x 4.6 mm i.d., 5 um patrticle size).[1]

Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid in the ratio of
500:500:01 (v/viv). The mobile phase was filtered and degassed prior to use.[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV detection at 273 nm.[1]
Injection Volume: 20 pL.[1]

Column Temperature: 25°C.[1]

Run Time: 10 minutes.[1]

Standard Preparation: A stock solution of valsartan (1000 pg/mL) was prepared by dissolving
100 mg of valsartan in 100 mL of a diluent (water:acetonitrile, 50:50 v/v). Working standards
were prepared by diluting the stock solution with the diluent.[1]

Sample Preparation: Twenty tablets were weighed and crushed. A quantity of powder
equivalent to 100 mg of valsartan was dissolved in 50 mL of diluent, sonicated for 30
minutes, and then diluted to 100 mL. The solution was filtered, and 5.0 mL of the filtrate was
diluted to 50 mL with the diluent to obtain a final concentration of 100 pg/mL.[1]

High-Performance Liquid Chromatography (HPLC) -
Method 2

e Instrumentation: A Reverse Phase - HPLC system was used.
e Column: X terra, RP-18 (100mm x 4.6mm, 5um).

o Mobile Phase: A degassed mixture of water, Acetonitrile & Glacial acetic acid in the ratio of
550:450:1 (v/viv).
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Flow Rate: 2.0 mL/min.
Detection: UV detector at 248 nm.

Sample Preparation: Twenty tablets were weighed and powdered. A portion of the powder
equivalent to 100 mg of valsartan was dissolved in 50 ml of methanol and sonicated for 30
min. The solution was cooled and diluted to 100 ml with methanol. After filtration, 5 ml of the
solution was diluted to 100 ml with the mobile phase.

UV-Visible Spectrophotometry - Method 1

Instrumentation: A UV-Visible Spectrophotometer with 1 cm matched quartz cells.[2]
Solvent: A mixture of methanol and water in equal proportion (1:1 v/v).[2]
Amax: 248.21 nm.[2]

Standard Preparation: A stock solution of valsartan (100 ug/mL) was prepared in the solvent.
Further dilutions were made to obtain concentrations in the range of 2-20 ug/mL.[2]

Sample Preparation: The average weight of twenty tablets was determined, and the tablets

were powdered. A quantity of powder equivalent to 100 mg of valsartan was dissolved in the
solvent, sonicated for 15 minutes, filtered, and the volume was made up to 100 mL. Further
dilutions were made to achieve the desired concentration.[2]

UV-Visible Spectrophotometry - Method 2

Instrumentation: A Shimadzu UV-1700 UV/Vis spectrophotometer with 1 cm matched quartz
cells.[4]

Solvent: Methanol AR grade.[4]

Amax: 250.0 nm (zero-order spectrum).[4]

o Standard Preparation: A stock solution of valsartan (500 pg/mL) was prepared in methanol.

Working standards were prepared by appropriate dilution.[4]
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o Sample Preparation: Twenty tablets were weighed, and the average weight was determined.
A guantity of tablet powder equivalent to 30 mg of valsartan was transferred to a 50 mL
volumetric flask, dissolved by sonication with methanol, and the volume was made up to the
mark. The solution was filtered, and a 5 mL aliquot of the filtrate was further diluted to 100
mL with methanol.[4]

Visualizing the Cross-Validation Workflow

A systematic approach is crucial for the cross-validation of analytical methods. The following
diagram illustrates a typical workflow for comparing two analytical methods for the
quantification of valsartan.
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Caption: Workflow for the cross-validation of two analytical methods for valsartan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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